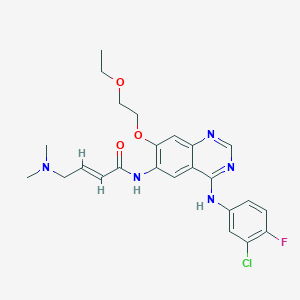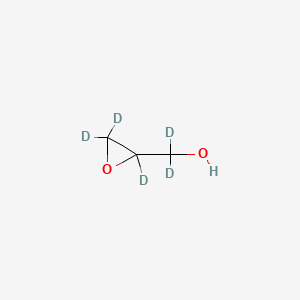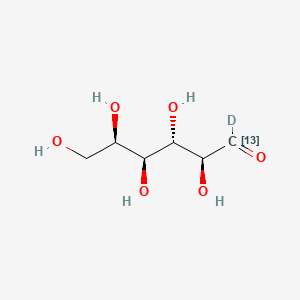
D-(+)-Talose-13C,d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Talose-13C,d1 is a labeled monosaccharide, specifically a rare aldohexose sugar. The “13C” and “d1” labels indicate that the compound contains a carbon-13 isotope and a deuterium atom, respectively. These isotopic labels are often used in research to trace the metabolic pathways and interactions of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C,d1 typically involves the incorporation of isotopic labels into the sugar molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a simpler sugar or sugar derivative, isotopic labels are introduced through a series of chemical reactions
Enzymatic Synthesis: Enzymes specific to the sugar can be used to incorporate isotopic labels during the biosynthesis of the sugar.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in small quantities for research purposes using advanced chemical synthesis techniques and isotopically labeled precursors.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Talose-13C,d1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the sugar can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group of the sugar can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated sugars.
Scientific Research Applications
D-(+)-Talose-13C,d1 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of sugars in chemical reactions.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research to investigate the role of sugars in disease processes and to develop diagnostic tools.
Industry: Applied in the development of new materials and processes involving sugars.
Mechanism of Action
The mechanism of action of D-(+)-Talose-13C,d1 involves its incorporation into metabolic pathways where it can be tracked using its isotopic labels. The carbon-13 and deuterium labels allow researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
- D-(+)-Glucose-13C,d1
- D-(+)-Galactose-13C,d1
- D-(+)-Mannose-13C,d1
Comparison: D-(+)-Talose-13C,d1 is unique due to its specific isotopic labeling and its rare occurrence as an aldohexose sugar. Compared to other labeled sugars like D-(+)-Glucose-13C,d1, this compound provides distinct insights into metabolic pathways due to its different structural configuration and reactivity.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D |
InChI Key |
GZCGUPFRVQAUEE-NBNSXYEBSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


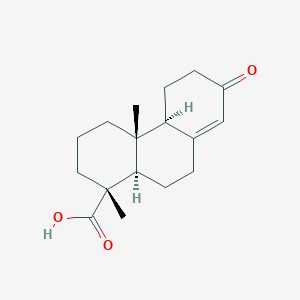

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
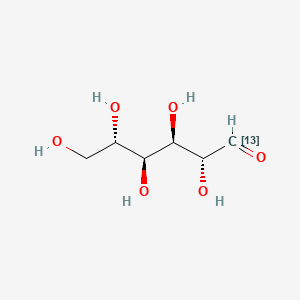
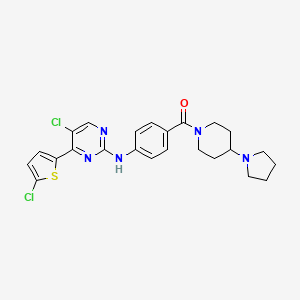
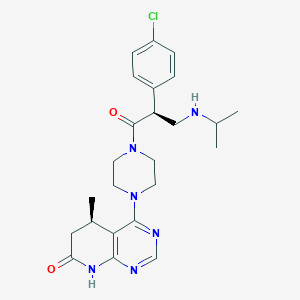
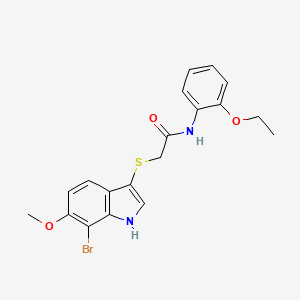
![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)


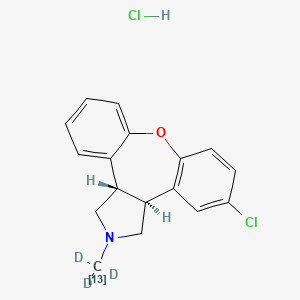
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
